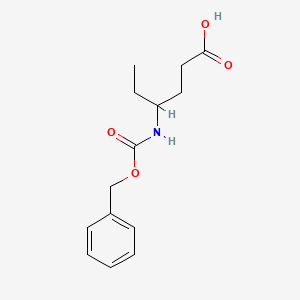

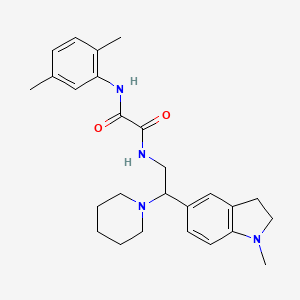

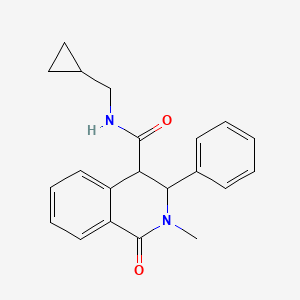

N4-(2,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N4-(2,4-dimethylphenyl) semicarbazones” and “N-(2,4-Dimethylphenyl)formamide” are compounds that have been studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of “N4-(2,4-dimethylphenyl) semicarbazones” involves three steps: aryl urea formation, aryl semicarbazide formation, and finally the formation of the semicarbazones .Scientific Research Applications

GABA Aminotransferase Inhibition

N4-(2,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine: has been studied for its potential as an inhibitor of γ-aminobutyric acid (GABA) aminotransferase . This enzyme is responsible for the degradation of GABA, an important neurotransmitter in the central nervous system. Inhibition of this enzyme can lead to increased levels of GABA, which may be beneficial in the treatment of conditions like epilepsy, anxiety, and certain neurodegenerative diseases .

Anticonvulsant Activity

Compounds related to N4-(2,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine have shown promise as anticonvulsants. They have been evaluated in various seizure models, including maximal electroshock and pentylenetetrazole-induced seizures. Their anticonvulsant activity is believed to be mediated through the enhancement of GABAergic neurotransmission .

Neurochemical Research

This compound can be used in neurochemical research to study the modulation of neurotransmitter levels within the brain. By inhibiting GABA aminotransferase, researchers can investigate the role of GABA in various neurological processes and disorders .

Pharmacological Studies

N4-(2,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine: serves as a valuable tool in pharmacological studies to understand the pharmacodynamics and pharmacokinetics of GABAergic drugs. It can help in the development of new therapeutic agents that target GABAergic systems .

Chemical Synthesis of Derivatives

The compound’s structure allows for the synthesis of various derivatives, which can be used to create a library of molecules for drug discovery. These derivatives can be screened for a wide range of biological activities, expanding the potential applications in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, N4-(2,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine can be used as a reference compound or a standard in the calibration of analytical instruments. This is crucial for ensuring the accuracy and precision of chemical analyses involving similar compounds .

Mechanism of Action

properties

IUPAC Name |

4-N-(2,4-dimethylphenyl)-2-N-methylpteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6/c1-9-4-5-11(10(2)8-9)19-14-12-13(18-7-6-17-12)20-15(16-3)21-14/h4-8H,1-3H3,(H2,16,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYRNYJZNNTTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2,4-dimethylphenyl)-N2-methylpteridine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

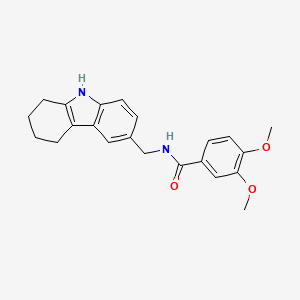

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2865054.png)

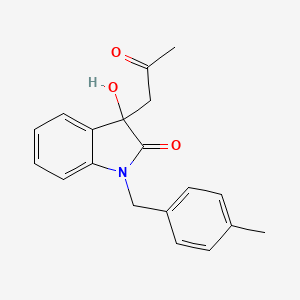

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2865064.png)

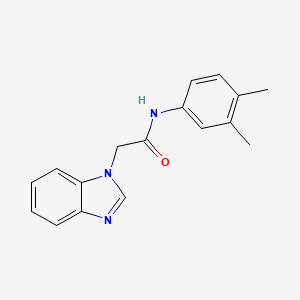

![(2-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2865067.png)